Cas no 2681256-04-0 ((2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid)

(2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid
- EN300-28278233
- 2681256-04-0
- (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid
-
- Inchi: 1S/C12H12N2O4/c1-2-7-18-12(17)14-10-5-3-9(8-13-10)4-6-11(15)16/h2-6,8H,1,7H2,(H,15,16)(H,13,14,17)/b6-4+
- InChI Key: LVJFZGKZRKTIJR-GQCTYLIASA-N
- SMILES: O(CC=C)C(NC1C=CC(/C=C/C(=O)O)=CN=1)=O
Computed Properties
- Exact Mass: 248.07970687g/mol
- Monoisotopic Mass: 248.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.5Ų
- XLogP3: 1.4
(2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278233-1.0g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28278233-5.0g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28278233-1g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 1g |
$541.0 | 2023-09-09 | ||
Enamine | EN300-28278233-5g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 5g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28278233-10.0g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28278233-0.05g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28278233-0.25g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28278233-0.5g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28278233-0.1g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28278233-2.5g |
(2E)-3-(6-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid |
2681256-04-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 |
(2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid
Introduction to (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic Acid (CAS No. 2681256-04-0)
(2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2681256-04-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of this compound features a complex arrangement of functional groups, including an α,β-unsaturated carboxylic acid moiety and a pyridine ring substituted with an amino group and an ester moiety. This structural complexity suggests potential interactions with various biological targets, which has sparked interest in its pharmacological properties.
In recent years, there has been a growing focus on the development of novel therapeutic agents that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid has been identified as a compound with the potential to interact with multiple targets, making it a valuable candidate for further investigation.
One of the most intriguing aspects of this compound is its ability to engage with enzymes and receptors involved in critical metabolic pathways. For instance, studies have suggested that the pyridine ring and its attached functional groups may interact with enzymes such as kinases and phosphodiesterases, which are often implicated in disease mechanisms. This interaction could potentially lead to the development of new inhibitors or modulators for these enzymes.
The ester group in the molecule also presents an area of interest. Ester-functionalized compounds are known to exhibit diverse biological activities due to their ability to undergo hydrolysis or participate in other chemical reactions within biological systems. The presence of the ester group in (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid may contribute to its pharmacological profile by enabling various chemical transformations that could affect its bioavailability and target specificity.
Recent research has also highlighted the importance of understanding the stereochemistry of compounds like this one. The (2E) configuration indicates the geometry of the double bond in the molecule, which can significantly influence its biological activity. stereoisomers often exhibit different pharmacological properties, making it crucial to investigate the specific stereochemical form of a compound when assessing its potential therapeutic value.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, has been instrumental in achieving the desired molecular structure. These synthetic strategies not only highlight the technical capabilities of modern organic chemistry but also contribute to the development of robust methodologies for producing complex pharmaceutical intermediates.
In terms of biological evaluation, preliminary studies on (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-yl)prop-2-enoic acid have shown promising results in cell-based assays. These assays have revealed potential activities against various disease-related targets, including those involved in cancer cell proliferation and inflammation. However, further studies are needed to fully elucidate its mechanism of action and to assess its safety profile.
The compound's potential applications extend beyond traditional therapeutic areas. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at developing next-generation therapeutics. By modifying specific functional groups within the molecule, researchers can generate libraries of derivatives with tailored biological activities, facilitating the identification of novel lead compounds for further development.
The role of computational chemistry and molecular modeling has also been increasingly recognized in studying compounds like this one. These tools allow researchers to predict how a molecule might interact with biological targets at the atomic level, providing insights into its potential pharmacological effects before costly experimental trials are conducted. Such computational approaches are becoming indispensable in modern drug discovery pipelines.
In conclusion, (2E)-3-(6-{(prop-2-en-1-yloxy)carbonylamino}pyridin-3-y]prop--enoic acid (CAS No. 2681256--04--0) represents a fascinating subject for pharmaceutical research due to its complex structure and potential biological activities. Its investigation not only contributes to our understanding of disease mechanisms but also opens up new avenues for developing innovative therapeutic strategies. As research continues to uncover more about this compound's properties and applications, it is likely to play an increasingly important role in future medical advancements.
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